1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851111
InChI: InChI=1S/C14H20N2O/c1-3-13(17)12-7-8-14(15-11(12)2)16-9-5-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one

CAS No.:

Cat. No.: VC15851111

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one -

Specification

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name 1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one
Standard InChI InChI=1S/C14H20N2O/c1-3-13(17)12-7-8-14(15-11(12)2)16-9-5-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3
Standard InChI Key BOLSRKOHBLBXGX-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(N=C(C=C1)N2CCCCC2)C

Introduction

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound that features a complex structure, incorporating a propanone group, a piperidine ring, and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. The molecular formula for this compound is C14H20N2O, and it has a molecular weight of 232.32 g/mol .

Synthesis

The synthesis of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, general methods for similar compounds often include reactions such as nucleophilic substitutions, condensations, or other organic transformations.

Applications

While specific applications for 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one are not detailed, compounds with similar structures are often explored for their potential in medicinal chemistry, particularly in areas such as neuropharmacology or as modulators of specific biological pathways.

Comparison with Related Compounds

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one shares structural similarities with other compounds that contain piperidine and pyridine moieties. For example, 2-Methylpyridine lacks the piperidine and propanone groups, while 4-Piperidone contains a piperidine ring but lacks the pyridine moiety and has a ketone instead of a hydroxyl group.

Compound NameStructural FeaturesUnique Aspects
2-MethylpyridineContains a methyl group on the pyridine ringLacks piperidine and propanone moieties
4-PiperidoneContains a piperidine ringHas a ketone instead of hydroxyl
1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-onePyridine with methyl and piperidine groups, propanone attachedUnique combination of rings and functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator